5-(3-Methoxyphenyl)thiazole-2-carbaldehyde
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Overview
Description
5-(3-Methoxyphenyl)thiazole-2-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a 3-methoxyphenyl group and an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxyphenyl)thiazole-2-carbaldehyde typically involves the condensation of 3-methoxybenzaldehyde with thioamide derivatives under acidic or basic conditions. One common method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the presence of a suitable solvent such as acetic acid . The reaction is carried out under reflux conditions to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxyphenyl)thiazole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position, with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 5-(3-Methoxyphenyl)thiazole-2-carboxylic acid.
Reduction: 5-(3-Methoxyphenyl)thiazole-2-methanol.
Substitution: 4-bromo-5-(3-methoxyphenyl)thiazole-2-carbaldehyde.
Scientific Research Applications
5-(3-Methoxyphenyl)thiazole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)thiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiazole-2-carbaldehyde: Similar structure but with a methyl group instead of a 3-methoxyphenyl group.
2-(4-Chlorobenzyl)amino-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a thiazole ring with different substituents.
Uniqueness
5-(3-Methoxyphenyl)thiazole-2-carbaldehyde is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-1,3-thiazole-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2S/c1-14-9-4-2-3-8(5-9)10-6-12-11(7-13)15-10/h2-7H,1H3 |
InChI Key |
LLVVNCQTDBXWGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN=C(S2)C=O |
Origin of Product |
United States |
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